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(2-(Ethoxycarbonyl)-5-

fluorophenyl)boronic acid

Cat. No.: B1421657 Get Quote

Introduction
(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a highly functionalized arylboronic acid

that has emerged as a pivotal building block in contemporary organic synthesis and medicinal

chemistry. Its strategic importance stems from the unique interplay of its three core

components: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling

reactions; the electron-withdrawing ethoxycarbonyl group; and the metabolically robust fluorine

atom. This combination makes it an exceptionally versatile reagent for constructing complex

molecular architectures, particularly biaryl and heteroaryl scaffolds that are prevalent in modern

pharmaceuticals.

This guide provides a comprehensive technical overview of (2-(Ethoxycarbonyl)-5-
fluorophenyl)boronic acid (CAS No. 957062-87-2), designed for researchers, chemists, and

drug development professionals. We will delve into its fundamental chemical properties,

explore its synthesis and reactivity, provide field-proven experimental protocols, and discuss its

significant applications, particularly in the realm of drug discovery.

Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical

properties. (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a stable, solid material under

standard laboratory conditions, facilitating its handling and storage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1421657?utm_src=pdf-interest
https://www.benchchem.com/product/b1421657?utm_src=pdf-body
https://www.benchchem.com/product/b1421657?utm_src=pdf-body
https://www.benchchem.com/product/b1421657?utm_src=pdf-body
https://www.benchchem.com/product/b1421657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule's reactivity is significantly influenced by the electronic effects of its substituents.

The fluorine atom at the 5-position and the ethoxycarbonyl group at the 2-position are both

electron-withdrawing. This electronic profile impacts the Lewis acidity of the boron center and

the nucleophilicity of the ipso-carbon, which are critical factors in its cross-coupling

performance.

Table 1: Core Physicochemical Properties

Property Value Source(s)

CAS Number 957062-87-2 [1][2][3][4]

Molecular Formula C₉H₁₀BFO₄ [1][2]

Molecular Weight 211.98 g/mol [1]

Appearance Solid

Purity ≥95% [1][4]

Storage

Store at room temperature or

refrigerated (2-8 °C), sealed

from moisture.

[5]

Structural Insight: The coplanarity of the phenyl ring and the C-B(OH)₂ plane is a known feature

of arylboronic acids.[6] However, the ortho-ethoxycarbonyl group may induce some steric

torsion, potentially influencing the rate of transmetalation in cross-coupling reactions.

Spectroscopic Characterization
Unambiguous characterization is essential for verifying the identity and purity of the reagent.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, which will exhibit complex splitting patterns due to ³J(H-H), ³J(H-F), and

⁴J(H-F) couplings. The ethyl group of the ester will present as a quartet (CH₂) and a triplet

(CH₃). The acidic B(OH)₂ protons are often broad and may exchange with residual water in

the solvent, sometimes rendering them unobservable. It is a known issue that boronic acids

can form cyclic trimeric anhydrides (boroxines), which can complicate NMR spectra; running
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the NMR in a solvent like d₄-methanol can break up these oligomers and provide a clearer

spectrum.[7]

¹³C NMR: The spectrum will show nine distinct carbon signals. The signal for the carbon

atom attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar

relaxation.[8]

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be coupled to

adjacent aromatic protons.[8][9]

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center, typically

showing a broad singlet for the sp²-hybridized boron atom of the boronic acid.[8]

Synthesis and Manufacturing
While multiple synthetic routes to arylboronic acids are established, a common and reliable

laboratory-scale approach involves ortho-metalation and borylation of a suitable precursor.[6]

[10]

Ethyl 4-fluorobenzoate Directed ortho-Metalation
(LDA or s-BuLi, THF, -78 °C)

1. Aryl Lithium Intermediate Borylation
(Triisopropyl borate)

2. Borate Ester Intermediate Aqueous Acidic Workup
(e.g., HCl)

3. (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid
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Diagram 1: Plausible Synthetic Workflow.

Hypothetical Synthetic Protocol
Causality: This protocol relies on a directed ortho-metalation, where the ethoxycarbonyl group

directs a strong lithium base to deprotonate the adjacent ortho position. This is a highly

regioselective method for functionalizing the C2 position. The subsequent reaction with a

borate ester, a weak electrophile, traps the highly reactive aryllithium species.

Step-by-Step Methodology:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

The solvent is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: Ethyl 4-fluorobenzoate is dissolved in anhydrous THF and added to the reaction

flask. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise,

maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature

for 1-2 hours to ensure complete formation of the aryllithium intermediate.

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the

temperature remains at -78 °C. The reaction is allowed to stir for an additional 2-3 hours at

this temperature before being allowed to warm slowly to room temperature overnight.

Quench and Workup: The reaction is carefully quenched by the slow addition of aqueous

HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl

acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is

then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes), to yield the final product as a white solid.[11]

Chemical Reactivity and Core Applications
The premier application of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is its

participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for

the formation of C-C bonds.[12][13]

The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-studied catalytic cycle involving a palladium catalyst. The

presence of both an ortho-ester and a meta-fluoro group can influence the electronics and

sterics of the transmetalation step, which is often rate-limiting.[14]
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Diagram 2: The Suzuki-Miyaura Catalytic Cycle.

Exemplary Suzuki-Miyaura Protocol
Trustworthiness: This protocol is a self-validating system. Key parameters like the choice of

base, solvent, and catalyst are interdependent. For instance, an aqueous base (like K₂CO₃)

necessitates a solvent system (like Dioxane/H₂O) that can accommodate both organic and

inorganic reagents. The catalyst, Pd(dppf)Cl₂, is chosen for its high activity and stability, making

it reliable for a broad range of substrates.

Step-by-Step Methodology:

Reagent Preparation: To a reaction vial, add (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic
acid (1.2 equivalents), the desired aryl bromide or iodide (1.0 equivalent), and potassium
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carbonate (K₂CO₃, 2.0-3.0 equivalents).

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (1-5 mol%).

Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling

nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vial.

Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous

stirring. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with

ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl

acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in

vacuo. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance

metabolic stability, improve binding affinity, and modulate physicochemical properties like

lipophilicity and pKa.[15][16][17][18] The C-F bond is exceptionally strong and resistant to

metabolic cleavage by cytochrome P450 enzymes.[19]

Furthermore, the boronic acid functional group itself is present in several FDA-approved drugs,

including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®), and the β-

lactamase inhibitor Vaborbactam.[10][20][21][22][23] This demonstrates the biological

compatibility and therapeutic potential of this moiety.

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is therefore a valuable starting material for

synthesizing novel drug candidates, particularly kinase inhibitors and other targeted therapies

where a substituted biaryl core is required for biological activity.

Safety and Handling
Proper handling of (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is crucial to ensure

laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information
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Pictogram Signal Word Hazard Statements
Precautionary
Statements

alt text Warning

H315: Causes skin

irritation. H319:

Causes serious eye

irritation. H335: May

cause respiratory

irritation.

P261: Avoid breathing

dust. P280: Wear

protective gloves/eye

protection.

P302+P352: IF ON

SKIN: Wash with

plenty of water.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Data sourced from representative safety data sheets for substituted phenylboronic acids.[5]

Handling Guidelines:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to minimize inhalation of dust.[24]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

nitrile gloves, and chemical safety goggles.[24]

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

[24]

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust

generation, and place it in a suitable container for disposal.

Conclusion
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(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid stands out as a sophisticated and highly

valuable reagent in the toolkit of the modern synthetic chemist. Its pre-installed functional

handles—the reactive boronic acid, the versatile ester, and the modulating fluorine atom—

provide a direct route to complex molecular targets. A thorough understanding of its properties,

reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full

potential in accelerating innovation in both academic research and the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. 2-(ethoxycarbonyl)-5-fluorophenylboronic acid CAS#: 957062-87-2
[amp.chemicalbook.com]

3. bocsci.com [bocsci.com]

4. alchempharmtech.com [alchempharmtech.com]

5. chemscene.com [chemscene.com]

6. application.wiley-vch.de [application.wiley-vch.de]

7. reddit.com [reddit.com]

8. rsc.org [rsc.org]

9. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

11. Organic Syntheses Procedure [orgsyn.org]

12. pubs.acs.org [pubs.acs.org]

13. researchgate.net [researchgate.net]

14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between
selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1421657?utm_src=pdf-body
https://www.benchchem.com/product/b1421657?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/957062-87-2.html
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01457308_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB01457308_EN.htm
https://www.bocsci.com/2-ethoxycarbonyl-5-fluorophenylboronic-acid-cas-957062-87-2-item-74991.html
https://www.alchempharmtech.com/product/957062-87-2/
https://www.chemscene.com/product/874290-59-2.html
https://application.wiley-vch.de/books/sample/3527309918_c01.pdf
https://www.reddit.com/r/chemistry/comments/7eha9n/recording_nmr_spectra_for_aryl_boronic_acids/
https://www.rsc.org/suppdata/d0/dt/d0dt00745e/d0dt00745e1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorophenylboronic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
http://orgsyn.org/demo.aspx?prep=V79P0176
https://pubs.acs.org/doi/10.1021/ol0503384
https://www.researchgate.net/figure/The-Suzuki-Coupling-Reaction-of-phenylboronic-acid-with-2-6-dibromopyridine-by-catalyzed_tbl2_330589312
https://www.beilstein-journals.org/bjoc/articles/14/214
https://www.beilstein-journals.org/bjoc/articles/14/214
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[beilstein-journals.org]

15. pharmacyjournal.org [pharmacyjournal.org]

16. mdpi.com [mdpi.com]

17. pubs.acs.org [pubs.acs.org]

18. tandfonline.com [tandfonline.com]

19. pubs.acs.org [pubs.acs.org]

20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal
Perspective - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Organoboronic acids/esters as effective drug and prodrug candidates in cancer
treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

24. fishersci.com [fishersci.com]

To cite this document: BenchChem. [An In-Depth Technical Guide: (2-(Ethoxycarbonyl)-5-
fluorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421657#2-ethoxycarbonyl-5-fluorophenyl-boronic-
acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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